1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with a fluorophenyl group, a methyl group, a cyano group, and a ketone
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 4-fluorophenyl-3-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. This intermediate is then subjected to further reactions to introduce the cyano group and complete the synthesis .
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of organic electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and is used in various organic transformations.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific biological context and the target disease .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared with other similar compounds such as:
1-(4-Chlorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a chlorine substituent instead of fluorine.
1-(4-Methylphenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a methyl substituent instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methyl-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c1-9-6-7-16(13(17)12(9)8-15)11-4-2-10(14)3-5-11/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXHSOAKGPXVNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60849452 |
Source
|
Record name | 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244724-97-7 |
Source
|
Record name | 1-(4-Fluorophenyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60849452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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